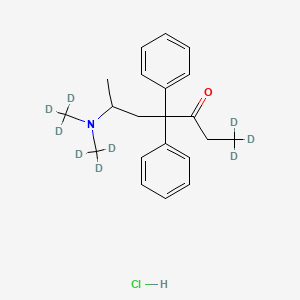
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4BrCl2F3. It is a derivative of benzene, characterized by the presence of bromomethyl, dichloro, and trifluoromethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dichloro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The dichloro and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as water or ethanol.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 5-(hydroxymethyl)-1,3-dichloro-2-(trifluoromethyl)benzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes.
Applications De Recherche Scientifique
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)bromobenzene
- 1,3-Dichloro-2-(trifluoromethyl)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Uniqueness
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is unique due to the presence of all three substituents (bromomethyl, dichloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H4BrCl2F3 |
|---|---|
Poids moléculaire |
307.92 g/mol |
Nom IUPAC |
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 |
Clé InChI |
KTHYRFNKMXTESZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


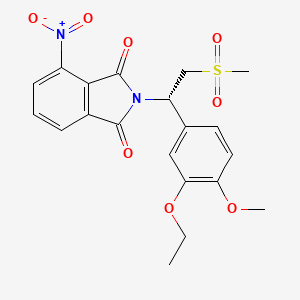


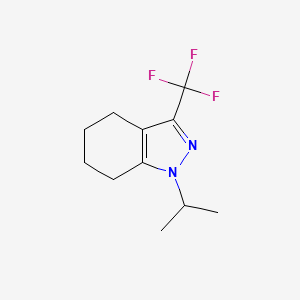

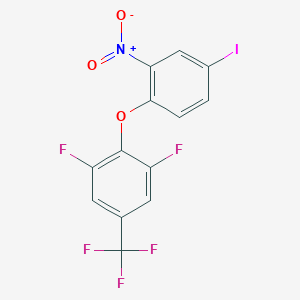
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
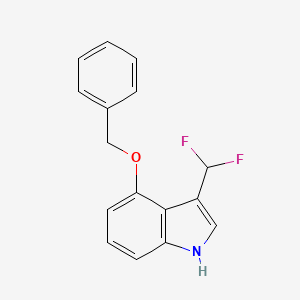
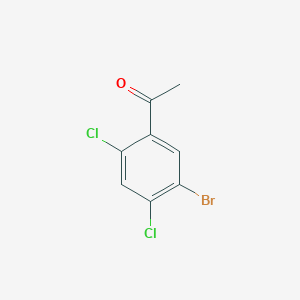

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

